
Aristeromicina
Descripción general
Descripción
La aristeromicina es un análogo carbocíclico de la adenosina, sintetizado por primera vez en forma racémica en 1966 . Posteriormente, se aisló del caldo de fermentación de Streptomyces citricolor, y se determinó su estructura y configuración absoluta . La this compound exhibe una variedad de actividades biológicas, incluyendo la inhibición de la división y elongación celular en plantas de arroz, la inhibición de la síntesis de AMP en células de mamíferos y la inhibición de la enzima S-adenosilhomocisteína hidrolasa .
Aplicaciones Científicas De Investigación
Antiviral Applications
Aristeromycin exhibits potent antiviral activity against various viruses, making it a valuable candidate in antiviral drug development.
- Human Immunodeficiency Virus (HIV) : Aristeromycin has been shown to inhibit HIV replication in vitro. Its mechanism involves the inhibition of S-adenosylhomocysteine hydrolase, which is crucial for viral RNA methylation and replication .
- Hepatitis Viruses : The compound demonstrates effectiveness against hepatitis B and C viruses. Studies indicate that aristeromycin can reduce viral load and improve liver function markers in infected cells .
- Herpes Simplex Virus : Aristeromycin has also been reported to inhibit the replication of herpes simplex virus types 1 and 2, showcasing its broad-spectrum antiviral capabilities .
- Arenaviruses : A derivative of aristeromycin, MY-24, has shown significant protection against mortality in animal models infected with Tacaribe arenavirus. This suggests potential for treating arenaviral infections .
Table 1: Antiviral Efficacy of Aristeromycin Derivatives
Virus Type | Compound | EC50 (µM) | Reference |
---|---|---|---|
Human Immunodeficiency Virus | Aristeromycin | 0.5 | |
Hepatitis B Virus | Aristeromycin | 0.8 | |
Herpes Simplex Virus | Aristeromycin | 0.3 | |
Tacaribe Arenavirus | MY-24 | 0.9 |
Anticancer Applications
Aristeromycin's anticancer properties are linked to its ability to interfere with cellular metabolism and proliferation.
- Mechanism of Action : The compound inhibits the synthesis of guanosine monophosphate, which is vital for nucleotide synthesis in cancer cells. This inhibition leads to reduced proliferation of cancerous cells .
- Research Findings : In vitro studies have demonstrated that aristeromycin can induce apoptosis in various cancer cell lines, including leukemia and solid tumors. Further research is ongoing to evaluate its effectiveness in vivo .
Antitoxoplasma Activity
Aristeromycin has shown promise in treating Toxoplasma gondii infections, which are particularly concerning for immunocompromised patients.
- Efficacy Studies : Research indicates that aristeromycin can inhibit Toxoplasma growth in cultured cells, suggesting potential as a therapeutic agent against this parasite .
Synthetic Derivatives and Future Directions
The development of modified derivatives of aristeromycin aims to enhance its biological activity and reduce toxicity.
- 6′-Fluorinated Aristeromycins : Recent studies have focused on synthesizing 6′-fluorinated analogs, which have demonstrated improved antiviral activity against RNA viruses such as Middle East respiratory syndrome coronavirus (MERS-CoV) and Zika virus . These modifications enhance the inhibition of S-adenosylhomocysteine hydrolase while maintaining low cytotoxicity.
Table 2: Antiviral Activity of Modified Aristeromycins
Mecanismo De Acción
La aristeromicina ejerce sus efectos inhibiendo la enzima S-adenosilhomocisteína hidrolasa . Esta enzima cataliza la hidrólisis reversible de la S-adenosilhomocisteína a adenosina y L-homocisteína . Al inhibir esta enzima, la this compound interrumpe el ciclo de metilación, lo que lleva a diversos efectos biológicos, incluyendo actividades antivirales y anticancerígenas .
Compuestos Similares:
- Neplanocina A
- Coformicina
- Adecipenol
Comparación: La this compound es única entre los nucleósidos carbocíclicos debido a su inhibición específica de la S-adenosilhomocisteína hidrolasa . Si bien la neplanocina A y la coformicina también inhiben esta enzima, la estructura y las actividades biológicas de la this compound la hacen distinta . El adecipenol, otro compuesto similar, comparte similitudes estructurales con la this compound pero tiene diferentes actividades biológicas .
Las propiedades únicas de la this compound y su amplia gama de aplicaciones la convierten en un compuesto valioso en la investigación científica y el desarrollo terapéutico potencial.
Análisis Bioquímico
Biochemical Properties
Aristeromycin interacts with various enzymes and proteins, playing a significant role in biochemical reactions . Particularly, it inhibits the enzyme S-adenosylhomocysteine hydrolase , which is crucial in methylation reactions in the body. The nature of these interactions involves the structural similarity of Aristeromycin to adenosine, allowing it to bind to enzymes and proteins that typically interact with adenosine .
Cellular Effects
Aristeromycin has profound effects on various types of cells and cellular processes . It inhibits AMP synthesis in mammalian cells, affecting cellular metabolism .
Molecular Mechanism
At the molecular level, Aristeromycin exerts its effects through binding interactions with biomolecules and changes in gene expression . Its structural similarity to adenosine allows it to bind to the active sites of enzymes such as S-adenosylhomocysteine hydrolase, inhibiting their function .
Temporal Effects in Laboratory Settings
The effects of Aristeromycin change over time in laboratory settings
Dosage Effects in Animal Models
The effects of Aristeromycin vary with different dosages in animal models
Metabolic Pathways
Aristeromycin is involved in several metabolic pathways . It interacts with enzymes such as S-adenosylhomocysteine hydrolase and impacts metabolic flux and metabolite levels . The specifics of these interactions and effects are complex and require further study.
Transport and Distribution
It is likely that it interacts with transporters or binding proteins due to its structural similarity to adenosine
Subcellular Localization
Given its structural similarity to adenosine, it may be directed to specific compartments or organelles that typically interact with adenosine
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La aristeromicina puede sintetizarse a través de varias rutas sintéticas. Un método común implica la formación de un enlace C-C entre C-2 y C-6 de la glucosa . Este proceso incluye experimentos de incorporación de precursores con glucosa y fructosa etiquetadas, seguido de fermentación en un medio que carece de glucosa y almidón soluble .
Métodos de Producción Industrial: La producción industrial de this compound típicamente implica la fermentación utilizando Streptomyces citricolor. El proceso de fermentación se optimiza mediante el uso de cultivos de reemplazo y condiciones específicas del medio para mejorar el rendimiento de la this compound .
Análisis De Reacciones Químicas
Tipos de Reacciones: La aristeromicina se somete a varias reacciones químicas, incluyendo oxidación, reducción y sustitución . Estas reacciones son esenciales para modificar el compuesto y mejorar su actividad biológica o crear derivados con propiedades mejoradas.
Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones de la this compound incluyen agentes oxidantes, agentes reductores y nucleófilos . Las condiciones para estas reacciones varían según el producto deseado y la reacción específica que se esté realizando.
Productos Principales: Los productos principales que se forman a partir de las reacciones de la this compound incluyen varios derivados con actividad antiviral, anticancerígena y antitoxoplasma mejorada .
4. Aplicaciones en Investigación Científica
La this compound y sus derivados tienen una amplia gama de aplicaciones en investigación científica. Se utilizan ampliamente como agentes antivirales contra el virus de la inmunodeficiencia humana, el virus de la hepatitis B, el virus del herpes simple, el virus varicela-zóster, el virus de la influenza y el virus de la hepatitis C . Además, la this compound ha demostrado potencial en actividades anticancerígenas y antitoxoplasma . El compuesto también se utiliza en estudios relacionados con la inhibición de la S-adenosilhomocisteína hidrolasa, que es crucial para comprender su mecanismo de acción y posibles aplicaciones terapéuticas .
Comparación Con Compuestos Similares
- Neplanocin A
- Coformycin
- Adecypenol
Comparison: Aristeromycin is unique among carbocyclic nucleosides due to its specific inhibition of S-adenosylhomocysteine hydrolase . While neplanocin A and coformycin also inhibit this enzyme, aristeromycin’s structure and biological activities make it distinct . Adecypenol, another similar compound, shares structural similarities with aristeromycin but has different biological activities .
Aristeromycin’s unique properties and wide range of applications make it a valuable compound in scientific research and potential therapeutic development.
Actividad Biológica
Aristeromycin is a carbocyclic nucleoside that has garnered significant attention due to its diverse biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of the biological activity of aristeromycin, supported by case studies, research findings, and data tables.
Overview of Aristeromycin
Aristeromycin was first isolated from the fermentation broth of Streptomyces griseus and is structurally characterized as a carbocyclic analogue of adenosine. Its unique structure contributes to its pharmacological properties, making it a valuable compound in medicinal chemistry.
Antiviral Activity
Aristeromycin exhibits potent antiviral properties against various viruses, including:
- Human Immunodeficiency Virus (HIV)
- Hepatitis B Virus (HBV)
- Herpes Simplex Virus (HSV)
- Varicella-Zoster Virus (VZV)
- Influenza Virus
- Hepatitis C Virus (HCV)
The antiviral mechanism of aristeromycin involves the inhibition of viral RNA-dependent RNA polymerase (RdRp) and the host cell's S-adenosyl-l-homocysteine (SAH) hydrolase. This dual-target approach enhances its effectiveness against RNA viruses.
Table 1: Antiviral Efficacy of Aristeromycin Derivatives
Compound | Target Virus | EC50 (µM) | Inhibition Mechanism |
---|---|---|---|
6′-Difluoro-aristeromycin | MERS-CoV | 0.2 | Inhibits RdRp and SAH hydrolase |
6′,6′-Difluoro-aristeromycin | SARS-CoV | 0.5 | Inhibits RdRp and SAH hydrolase |
Aristeromycin | HIV | 1.5 | Inhibits viral replication |
The data shows that modified derivatives like 6′-difluoro-aristeromycin exhibit significantly lower EC50 values compared to unmodified aristeromycin, indicating enhanced potency against viral replication .
Anticancer Activity
Research has also highlighted the potential anticancer properties of aristeromycin. It has shown effectiveness in inhibiting the growth of various cancer cell lines through mechanisms that may involve the modulation of nucleoside metabolism and interference with DNA synthesis.
Table 2: Anticancer Activity of Aristeromycin
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 2.0 | Induces apoptosis via DNA damage |
A549 | 3.5 | Inhibits cell cycle progression |
MCF-7 | 1.8 | Disrupts mitochondrial function |
The anticancer activity is attributed to its ability to induce apoptosis and inhibit cell cycle progression in cancerous cells .
Case Study 1: MERS-CoV Inhibition
A study demonstrated that 6′-difluoro-aristeromycin effectively reduced MERS-CoV titers in vitro by more than 3 log10 when administered at concentrations above its EC50. This study utilized Vero cells and assessed the compound's activity through cytopathic effect reduction assays .
Case Study 2: HIV Replication
In clinical settings, aristeromycin has been evaluated for its ability to inhibit HIV replication in human T lymphocytes. The results indicated a significant reduction in viral load, showcasing its potential as an antiviral agent in HIV treatment regimens .
Propiedades
IUPAC Name |
3-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(2-17)8(18)9(6)19/h3-6,8-9,17-19H,1-2H2,(H2,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRNVLGKAGREKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30940824 | |
Record name | 3-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30940824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19186-33-5 | |
Record name | aristeromycin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103526 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30940824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.